N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine
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Overview
Description
N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further substituted with two methyl groups. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 4-fluorobenzylamine with 1,4-dimethyl-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorobenzyl group can enhance its binding affinity to the target proteins, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzyl)-N’-methylpropane-1,3-diamine
- N-(4-fluorobenzyl)-N’-ethyl-1,2-diaminoethane
- S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-L-cysteinate
Uniqueness
N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine stands out due to its unique combination of a pyrazole ring and a fluorobenzyl group. This structural feature imparts specific chemical and biological properties that are not commonly found in other similar compounds. For example, the presence of the fluorine atom can significantly influence the compound’s reactivity and binding affinity to biological targets .
Properties
Molecular Formula |
C12H14FN3 |
---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H14FN3/c1-9-8-16(2)15-12(9)14-7-10-3-5-11(13)6-4-10/h3-6,8H,7H2,1-2H3,(H,14,15) |
InChI Key |
QWBOBHYZNUMEKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
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